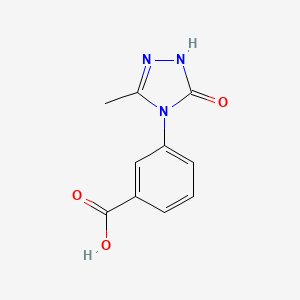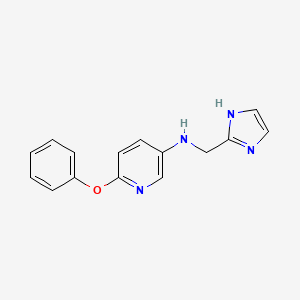![molecular formula C18H29N3O B3803926 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride](/img/structure/B3803926.png)
2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride
Descripción general
Descripción
2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride, also known as DPPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPEA is a type of diazepan that has been synthesized using a specific method and has shown promising results in scientific research.
Mecanismo De Acción
2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride acts by binding to specific receptors in the body, known as benzodiazepine receptors. These receptors are found in the brain and are involved in the regulation of various physiological processes, including anxiety, sleep, and muscle relaxation. 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride binds to these receptors and enhances their activity, leading to the observed effects on inflammation and cancer cells.
Biochemical and Physiological Effects
2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride has been shown to have various biochemical and physiological effects on the body. For example, it can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the inflammatory response. 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride has been shown to enhance the activity of GABA, a neurotransmitter that is involved in the regulation of anxiety and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride is also stable under normal laboratory conditions, making it easy to handle and store. However, 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride is not widely available commercially, which can limit its use in research.
Direcciones Futuras
There are several future directions for research on 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride in different types of cancer and to develop suitable delivery methods for clinical use. Another area of interest is its potential use as an anti-inflammatory agent. More research is needed to determine the optimal dosage and delivery methods for 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride in treating inflammatory conditions. Finally, further research is needed to explore the potential use of 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride in other areas, such as neurodegenerative diseases and psychiatric disorders.
Conclusion
2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method is complex, but it is relatively easy to handle and store. 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride has been extensively studied for its potential use as an anti-inflammatory and anti-cancer agent, and it has shown various biochemical and physiological effects on the body. Despite its limitations, 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride has several advantages as a chemical compound for lab experiments. Future research is needed to explore its potential use in other areas and to develop suitable delivery methods for clinical use.
Aplicaciones Científicas De Investigación
2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as an anti-inflammatory agent. Studies have shown that 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride can inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body. 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride has also been studied for its potential use as an anti-cancer agent. Research has shown that 2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide dihydrochloride can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-[1-(4-propylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-5-16-6-8-17(9-7-16)15(2)20-18(22)14-21-12-4-10-19-11-13-21/h6-9,15,19H,3-5,10-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONRMRGWICDGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B3803856.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B3803858.png)
![6-ethyl-2-morpholin-4-yl-N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3803861.png)
![N,N-dimethyl-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B3803866.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-N'-(4-methylphenyl)malonamide](/img/structure/B3803874.png)
![4-[4-(1-hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B3803878.png)
![2-{1-[1-(2-biphenylylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B3803885.png)
![2-[4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B3803889.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-morpholin-4-ylpropan-1-amine](/img/structure/B3803894.png)
![5-{1-[3-(3,5-dimethylphenyl)propanoyl]pyrrolidin-2-yl}-3-methylisoxazole](/img/structure/B3803895.png)


![1-(3-methylbenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B3803951.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3803953.png)